molecular formula C20H24N2O2 B2789032 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1212765-05-3

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide

Cat. No. B2789032
CAS RN: 1212765-05-3
M. Wt: 324.424
InChI Key: VRIANCQRPCRVGM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide” is a chemical compound. It is related to “{1-[(furan-2-yl)methyl]piperidin-4-yl}methanol”, which has a CAS Number of 930111-13-0 .

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to exhibit antitumor and antiproliferative properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of pharmacology, this compound has been found to exhibit potent analgesic and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Mechanism of Action

The exact mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. It has also been found to bind to the mu-opioid receptor, resulting in its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, resulting in its antitumor and antiproliferative properties. It has also been found to reduce inflammation and pain, resulting in its analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research and development of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide. One direction is the further exploration of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, the potential use of this compound as a drug delivery system for the treatment of various diseases should be further explored.

Synthesis Methods

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide has been achieved using various methods. One of the most commonly used methods is the reaction between 1-(furan-2-ylmethyl)piperidine and cinnamoyl chloride in the presence of a base such as triethylamine. This method yields the desired compound in good yields and high purity.

properties

IUPAC Name

(E)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-9,14,18H,10-13,15-16H2,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIANCQRPCRVGM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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